3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride
Overview
Description
3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride, also known as Compound A, is a compound used in various scientific research and industrial applications. It has a molecular weight of 334.68 g/mol .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride, has been a subject of interest in recent scientific literature . One method involves the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The InChI code for 3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride is1S/C11H14BrNO.ClH/c12-9-2-1-3-11 (8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H
. Physical And Chemical Properties Analysis
3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride is a solid at room temperature . It should be stored in a sealed, dry environment .Scientific Research Applications
Synthetic Methodologies and Heterocyclic Chemistry
- The study of reactions of bromoethoxypyridines with lithium piperidide in piperidine reveals insights into heterocyclic chemistry, particularly the substitution reactions that can lead to the formation of new piperidinyl-substituted pyridines. This type of research is foundational in developing new synthetic methodologies for creating heterocyclic compounds, which are often key structures in pharmaceuticals and agrochemicals (Plas, Hijwegen, & Hertog, 2010).
Medicinal Chemistry and Drug Design
- Research on the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation highlights the importance of such methodologies in medicinal chemistry. The creation of new piperidine derivatives with specific stereochemistry can be critical for the development of drugs with desired pharmacological profiles (Mollet et al., 2011).
Pharmacological Research
- The synthesis and characterization of new 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and their hydrochloride salts as potential dual antihypertensive agents demonstrate the ongoing interest in developing novel pharmacological agents. Such studies indicate the broader application of piperidine and its derivatives in discovering and optimizing therapeutic agents (Marvanová et al., 2016).
Antimicrobial and Antiviral Research
- The synthesis and biological activity evaluation of complex piperidinyl compounds against fungal and viral pathogens underscore the role of such chemical entities in addressing global health challenges. The detailed structural characterization and biological activity assessment form the basis for the development of new antimicrobial and antiviral agents (Li et al., 2015).
properties
IUPAC Name |
3-(4-bromo-2-propan-2-ylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-10(2)13-8-11(15)5-6-14(13)17-12-4-3-7-16-9-12;/h5-6,8,10,12,16H,3-4,7,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRJINPHLNKCOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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